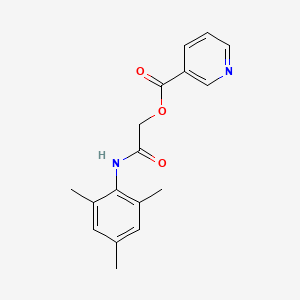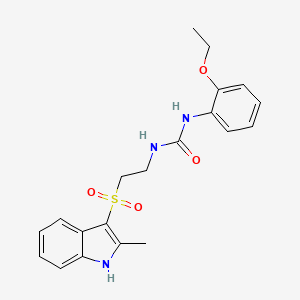
5-Hydroxy-DPAT hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-DPAT hydrobromide is a chemical compound known for its role as a selective agonist for the serotonin 1A receptor. This compound has been widely used in pharmacological research to study the function of serotonin receptors, particularly in the context of neurological and psychiatric disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-DPAT hydrobromide typically involves the following steps:
Formation of the Tetralin Ring: The initial step involves the formation of the tetralin ring structure through a cyclization reaction.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the 8th position of the tetralin ring via a hydroxylation reaction.
Substitution with Dipropylamino Group: The dipropylamino group is then introduced at the 2nd position through a substitution reaction.
Formation of the Hydrobromide Salt: Finally, the compound is converted into its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
化学反应分析
Types of Reactions
5-Hydroxy-DPAT hydrobromide undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The dipropylamino group can be substituted with other amine groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of various substituted amine derivatives.
科学研究应用
5-Hydroxy-DPAT hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a standard compound in the study of serotonin receptor agonists.
Biology: Employed in research on neurotransmitter systems and their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
作用机制
The mechanism of action of 5-Hydroxy-DPAT hydrobromide involves its interaction with the serotonin 1A receptor. Upon binding to this receptor, the compound activates downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This activation leads to various physiological effects, including mood regulation, anxiety reduction, and neuroprotection .
相似化合物的比较
Similar Compounds
8-Hydroxy-DPAT: Another selective agonist for the serotonin 1A receptor with similar pharmacological properties.
Quinpirole: A dopamine receptor agonist that also exhibits some affinity for serotonin receptors.
Buspirone: An anxiolytic drug that acts as a partial agonist at the serotonin 1A receptor
Uniqueness
5-Hydroxy-DPAT hydrobromide is unique due to its high selectivity and potency for the serotonin 1A receptor. This makes it a valuable tool in research for understanding the role of serotonin in various physiological and pathological conditions .
属性
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNEGRNHVBQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2805183.png)
![2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)
![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)
![ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)



![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)
![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)

![6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B2805200.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2805201.png)


